molecular formula C16H7Cl2F6N5O B2797211 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one CAS No. 338420-38-5

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one

Cat. No.: B2797211
CAS No.: 338420-38-5
M. Wt: 470.16
InChI Key: YVBFQBLXGUSBAB-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one is a compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one involves several steps. One common method includes the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to form the desired pyrimidin-2-one structure. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel chloride, sodium borohydride, and hydrogen chloride in ethyl acetate solution . The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F6N5O/c17-9-3-7(15(19,20)21)5-25-12(9)27-11-1-2-29(14(30)28-11)13-10(18)4-8(6-26-13)16(22,23)24/h1-6H,(H,25,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBFQBLXGUSBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F6N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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